molecular formula C17H16O7 B1239278 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy- CAS No. 22961-79-1

9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy-

Cat. No. B1239278
CAS RN: 22961-79-1
M. Wt: 332.3 g/mol
InChI Key: ZHOIDKZROFMQSS-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 1-hydroxy- is a chemical compound with the formula C13H8O3 and a molecular weight of 212.2008 . It is also known by other names such as Xanthen-9-one, 1-hydroxy-, 1-Hydroxyxanthone, and 1-Hydroxy-9H-xanthen-9-one . Xanthones, which have a unique 9H-xanthen-9-one scaffold, are known for their diverse medical applications, including antioxidant and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of 9H-Xanthen-9-one, 1-hydroxy- consists of a xanthone core that can accommodate a vast variety of substituents at different positions . The 3D structure of the compound can be viewed using Java or Javascript .

Scientific Research Applications

Biological Activities and Synthetic Methodologies

9H-Xanthen-9-one derivatives, including 1-hydroxy-2,3,4,5-tetramethoxy-, are explored for their diverse biological applications. These compounds, being oxygen-incorporating tricyclic compounds, are structurally related to xanthones and exhibit various biological activities, such as neuroprotection, antitumor, and antimicrobial effects. The synthesis of these compounds from simple starting materials and the development of efficient, safe, and eco-friendly synthetic methodologies have been a focus of research. Multi-functionalized derivatives with drug-likeness properties are also reported, although some raise safety concerns due to potential lack of pharmacokinetic properties (Maia et al., 2020).

Electrophilic Reactivity

Studies on the electrophilic reactivity of xanthen-9-one derivatives reveal insights into their chemical behavior. For example, the electron-withdrawing effect of certain atoms like bromine greatly enhances the molecular electrophilicity of these compounds, influencing their reactivity in various chemical contexts (Ferreira et al., 2012).

NMR Analysis and Structure Elucidation

1-Hydroxy-2,3,4,5-tetramethoxy-9H-xanthen-9-one and related compounds have been subjects of detailed NMR analysis for structure elucidation. This analytical approach is crucial for understanding the structural and functional aspects of these compounds, especially when isolated from natural sources like endophytic fungi (Davis & Pierens, 2006).

Photochromic Properties

Research into the photochromic behavior of xanthen-9-one derivatives, such as those derived from hydroxy-9H-xanthen-9-ones, has shown promising results for potential applications in dyes and color-changing materials. These studies explore the colorability and stability of these compounds, contributing to the field of material science and engineering (Coelho et al., 2001).

Antioxidant Activities

The antioxidant activities of 9H-xanthene derivatives have been measured and compared with other phenolic antioxidants. These studies provide valuable insights into the structure-activity relationships and potential therapeutic applications of these compounds (Yamamura et al., 1996).

Protective Groups in Peptide Synthesis

9H-Xanthen-9-one derivatives have been utilized as protecting groups in peptide synthesis. Their introduction and removal from sulfhydryl functions have been studied, showing their applicability in the synthesis of complex biomolecules (Han & Bárány, 1997).

Future Directions

The main mechanism of action of xanthones and their derivatives is still only partially disclosed, and further investigations are needed to improve their potential clinical outcomes . This suggests that future research could focus on fully understanding the mechanism of action of xanthones and exploring their potential in medical applications.

properties

IUPAC Name

1-hydroxy-2,3,4,5-tetramethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-20-9-7-5-6-8-11(18)10-12(19)15(21-2)17(23-4)16(22-3)14(10)24-13(8)9/h5-7,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOIDKZROFMQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415741
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy-

CAS RN

22961-79-1
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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